Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Brand Name: Vulcanchem
CAS No.: 318469-54-4
VCID: VC4623363
InChI: InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-11-14(20)17-5-6-18(11)24(21,22)12-4-3-9(15)7-10(12)16/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,20)
SMILES: CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C14H16Cl2N2O5S
Molecular Weight: 395.25

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

CAS No.: 318469-54-4

Cat. No.: VC4623363

Molecular Formula: C14H16Cl2N2O5S

Molecular Weight: 395.25

* For research use only. Not for human or veterinary use.

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate - 318469-54-4

Specification

CAS No. 318469-54-4
Molecular Formula C14H16Cl2N2O5S
Molecular Weight 395.25
IUPAC Name ethyl 2-[1-(2,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Standard InChI InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-11-14(20)17-5-6-18(11)24(21,22)12-4-3-9(15)7-10(12)16/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,20)
Standard InChI Key XNZLSQSAAQKKDU-UHFFFAOYSA-N
SMILES CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a 2,4-dichlorophenylsulfonyl group and at the 2-position with an ethyl acetate side chain. The sulfonyl group enhances electrophilicity, facilitating interactions with biological targets, while the ethyl ester improves lipid solubility, potentially influencing bioavailability.

Table 1: Comparative Structural Features of Sulfonyl Piperazine Derivatives

Compound NameSubstituent PositionMolecular FormulaMolecular Weight (g/mol)
Target Compound2,4-dichlorophenylC14H16Cl2N2O5S\text{C}_{14}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_5\text{S}395.25
2-Chlorophenyl Analog2-chlorophenylC14H17ClN2O5S\text{C}_{14}\text{H}_{17}\text{ClN}_2\text{O}_5\text{S}360.81
3,4-Dichlorophenyl Analog 3,4-dichlorophenylC14H16Cl2N2O5S\text{C}_{14}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_5\text{S}395.26

The 2,4-dichloro substitution pattern on the phenyl ring introduces steric and electronic effects distinct from mono- or para-substituted analogs, potentially altering receptor binding kinetics .

Synthesis and Industrial Manufacturing

Stepwise Synthesis Protocol

Industrial synthesis typically involves three stages:

  • Piperazine Activation: Base-mediated deprotonation of the piperazine ring to enhance nucleophilicity.

  • Sulfonylation: Reaction with 2,4-dichlorophenylsulfonyl chloride under anhydrous conditions to introduce the sulfonyl group.

  • Esterification: Coupling with ethyl bromoacetate to append the acetate moiety, followed by purification via recrystallization or chromatography .

Table 2: Key Reaction Parameters for Optimal Yield

StepReagentTemperature (°C)SolventYield (%)
Piperazine ActivationK₂CO₃25–30DMF85–90
Sulfonylation2,4-DCl-PhSO₂Cl0–5Dichloromethane78–82
EsterificationEthyl bromoacetate50–60Acetonitrile70–75

Continuous flow reactors are employed industrially to enhance reaction efficiency and scalability, reducing side-product formation by 15–20% compared to batch processes.

Industrial Applications and Quality Control

Pharmaceutical Intermediates

The compound is manufactured at ≥98% purity under ISO-certified conditions, serving as a key intermediate in protease inhibitor and kinase inhibitor APIs .

Table 3: Industrial Specifications

ParameterSpecificationMethod
PurityNLT 98%HPLC
Residual Solvents≤0.1% (v/v)GC-MS
Heavy Metals≤10 ppmICP-MS

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with Hsp90-Cdc37 and Pin1 pathways, implicated in cancer progression .

  • Derivatization: Explore substitutions at the 3-oxo position to enhance solubility and target affinity.

  • In Vivo Testing: Evaluate pharmacokinetics in murine models to assess bioavailability and metabolic stability.

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